Chemical structure and physicochemical properties of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine
Chemical structure and physicochemical properties of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document delineates the compound's core chemical structure, its key identifiers, and the critical physicochemical properties that influence its behavior in biological systems. Recognizing that specific experimental data for this compound is not widely published, this guide focuses on the authoritative, field-proven methodologies for determining these properties. It offers not just procedural steps but also the underlying scientific rationale for each experimental choice, thereby serving as both a characterization blueprint for this specific molecule and a practical handbook for the physicochemical profiling of novel small molecule drug candidates.
Introduction: The Significance of Heterocyclic Scaffolds in Modern Drug Discovery
The molecular architecture of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine combines two privileged scaffolds in medicinal chemistry: the piperazine and the pyrrolidine rings. Piperazine is a ubiquitous core in a multitude of approved drugs, valued for its ability to improve aqueous solubility and its versatile nature as a linker that can be readily functionalized.[1] Its two basic nitrogen atoms can be tailored to modulate pKa and engage in crucial hydrogen bond interactions with biological targets.[1] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in natural products and synthetic drugs, often contributing to conformational rigidity and providing a key vector for interacting with protein binding pockets.[2]
The combination of these two rings, with an ethyl group on one of the piperazine nitrogens, creates a molecule with multiple basic centers and a specific three-dimensional shape. Understanding the physicochemical properties of such a molecule is paramount for any drug development campaign. Properties such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility are not mere data points; they are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity.[3]
This guide provides the essential framework for a thorough investigation of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, detailing its structure and outlining the gold-standard experimental protocols required for its complete physicochemical characterization.
Chemical Structure and Identifiers
A precise understanding of a molecule's structure and its standardized identifiers is the foundation of all subsequent research and regulatory activities.
Chemical Structure
The structure features a piperazine ring N-substituted with an ethyl group and C-substituted at the 4-position with the 3-position of a pyrrolidine ring.
Caption: 2D Chemical Structure of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine.
Structural Description
1-Ethyl-4-(pyrrolidin-3-yl)piperazine possesses three nitrogen atoms, all of which are basic. The secondary amine of the pyrrolidine ring and the tertiary amine of the piperazine ring (para to the ethyl group) are expected to be the most basic centers, readily protonated at physiological pH. The tertiary amine bearing the ethyl group will also be basic, but its pKa may be influenced by the electron-donating nature of the alkyl substituent. The molecule has stereogenic centers, meaning it can exist as different enantiomers ((S) and (R) forms), which may have distinct biological activities and properties.[4][5]
Chemical Identifiers
Proper identification is crucial for database searching, procurement, and regulatory submissions. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-Ethyl-4-(pyrrolidin-3-yl)piperazine | N/A |
| Molecular Formula | C₁₀H₂₁N₃ | [4][5] |
| Molecular Weight | 183.30 g/mol | [4][5] |
| CAS Number | 1932414-95-3 ((S)-enantiomer) 1932243-65-6 ((R)-enantiomer) | [4][5] |
| Canonical SMILES | CCN1CCN(CC1)C2CCNC2 | N/A |
| InChI | InChI=1S/C10H21N3/c1-2-13-6-8-12(9-7-13)10-3-4-11-5-10/h10-11H,2-9H2,1H3 | N/A |
| InChIKey | Inferred from structure | N/A |
Physicochemical Properties: A Gateway to Understanding Biological Fate
The journey of a drug from administration to its target is governed by its physicochemical properties. For a molecule like 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, with multiple ionizable groups, these properties are highly dependent on pH.
Summary of Key Physicochemical Properties
The table below outlines the critical properties for drug discovery. While experimental values for this specific molecule are not publicly available, this table serves as a template for data acquisition.
| Property | Symbol | Importance in Drug Discovery | Typical Value Range |
| Ionization Constant | pKa | Governs solubility, permeability, and target binding by determining the charge state at a given pH.[6] | Bases: 7-11 |
| Partition Coefficient | logP | Measures lipophilicity of the neutral species; a key predictor of membrane permeability and metabolism.[3] | 1-5 (for oral drugs)[3] |
| Distribution Coefficient | logD | Measures effective lipophilicity at a specific pH (e.g., 7.4), accounting for both ionized and neutral species.[7][8] | 0-3 (for CNS drugs) |
| Aqueous Solubility | S | Determines dissolution rate and concentration in the GI tract and plasma, impacting absorption and bioavailability.[9][10] | > 10 µg/mL |
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized.[11] For 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, a polybasic compound, multiple pKa values will describe the sequential protonation of its three nitrogen atoms. These values are critical because the charge state of the molecule profoundly affects its interaction with cell membranes (which are less permeable to charged species) and its binding to target proteins (which often involves ionic interactions).[12]
Lipophilicity (logP and logD)
Lipophilicity, the "greasiness" of a molecule, is a crucial factor in its ability to cross biological membranes.
-
logP is the partition coefficient of the neutral, un-ionized form of the molecule between octanol and water.[3][13] It is a fundamental, pH-independent measure of a compound's intrinsic lipophilicity.
-
logD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable drugs.[7][8] It accounts for all species (ionized and neutral) and thus reflects the compound's effective lipophilicity in the body, for example, in blood plasma at pH 7.4.
Aqueous Solubility
A drug must be in solution to be absorbed.[9] Low aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[10][14] Solubility can be measured in two primary ways:
-
Kinetic Solubility: A high-throughput method used in early discovery where a compound is dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. Precipitation is measured, often by light scattering (nephelometry).[14][15] This provides a rapid but often overestimated measure of solubility.
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the concentration of a compound in a saturated solution after it has reached equilibrium (typically after 24-72 hours of shaking the solid compound in buffer).[9][16] It is more time-consuming but provides the true equilibrium solubility value.
Standardized Protocols for Physicochemical Profiling
The following section details the principles and step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine.
General Workflow for Physicochemical Characterization
A systematic approach is essential for efficiently characterizing a new chemical entity (NCE). The workflow ensures that foundational data is gathered before progressing to more complex and resource-intensive assays.
Caption: A streamlined workflow for the characterization of a new chemical entity.
Experimental Determination of pKa (UV-Metric Titration)
Expertise & Rationale: This method is chosen for its accuracy and suitability for compounds possessing a UV chromophore that changes upon ionization. As the pH of the solution is titrated, the protonation state of the molecule changes, leading to a shift in the UV-Vis absorbance spectrum. By monitoring this shift, a precise pKa can be determined.[17] This is superior to simple potentiometric titration for small research quantities as it requires less material.
Protocol:
-
Preparation: Prepare a stock solution of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine in methanol or DMSO (~10 mM). Prepare a series of aqueous buffers spanning a wide pH range (e.g., pH 2 to 12).
-
Sample Dilution: In a 96-well UV-transparent plate, add a small aliquot of the compound stock solution to each well containing the different pH buffers. Ensure the final organic solvent concentration is low (<1%) to avoid pKa shifts.
-
Spectrophotometry: Place the plate in a UV-Vis spectrophotometer and measure the full absorbance spectrum (e.g., 220-400 nm) for each well.
-
Data Analysis: Plot absorbance at a specific wavelength (where the change is maximal) against pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa. For a multi-basic compound, multiple inflection points may be observed.
Experimental Determination of logD/logP (Shake-Flask Method)
Trustworthiness & Rationale: The shake-flask method is the universally recognized "gold standard" for logP and logD determination.[13] It is a direct measurement of the partitioning equilibrium and, when performed carefully, provides highly reliable and reproducible data. Its self-validating nature comes from running the experiment in both directions (compound dissolved in aqueous phase first vs. octanol phase first) to ensure equilibrium is reached.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., PBS at pH 7.4 for logD) and vice-versa by mixing them vigorously overnight and then allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Addition: Add a known amount of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 1:1 v/v).
-
Equilibration: Shake the vial at a controlled temperature for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.[8]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation:
-
logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )
-
To determine logP , the experiment must be repeated using a pH where the compound is fully in its neutral, un-ionized form. This requires prior knowledge of the pKa values.
-
Experimental Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)
Authoritative Grounding: This method provides the true equilibrium solubility, which is the most relevant value for biopharmaceutical and formulation development.[9][16] Unlike kinetic methods that can be confounded by the rate of precipitation from a supersaturated solution, this approach measures the endpoint of the dissolution process.[10][14]
Protocol:
-
Sample Preparation: Add an excess amount of solid 1-Ethyl-4-(pyrrolidin-3-yl)piperazine to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[16]
-
Sample Filtration/Centrifugation: At the end of the incubation, separate the undissolved solid from the solution. This is a critical step and is typically done by centrifuging the sample at high speed and then carefully collecting the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant and accurately measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
Result: The measured concentration is the thermodynamic solubility of the compound in that specific medium.
Conclusion
1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a molecule built from scaffolds of proven value in drug discovery. Its physicochemical profile, dictated by its multiple basic centers and specific topology, will be the ultimate arbiter of its potential as a drug candidate. While predictive software can provide initial estimates, the empirical determination of pKa, logD, and thermodynamic solubility through the robust, validated protocols described herein is indispensable. The data generated from these methods provides the authoritative grounding needed to make informed decisions in lead optimization, guide formulation strategies, and ultimately, increase the probability of success in the complex journey of drug development.
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